molecular formula C14H13NO4 B15163354 Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- CAS No. 143327-69-9

Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro-

Cat. No.: B15163354
CAS No.: 143327-69-9
M. Wt: 259.26 g/mol
InChI Key: QUUIHGCXRLOYAQ-UHFFFAOYSA-N
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Description

Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- is an organic compound with a complex structure that includes phenol, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- typically involves multiple steps One common method includes the nitration of 4-methyl-2-(4-methylphenoxy)phenolThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The phenolic structure allows for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-methyl-2-(4-methylphenoxy)-6-nitro- is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.

Properties

CAS No.

143327-69-9

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

4-methyl-2-(4-methylphenoxy)-6-nitrophenol

InChI

InChI=1S/C14H13NO4/c1-9-3-5-11(6-4-9)19-13-8-10(2)7-12(14(13)16)15(17)18/h3-8,16H,1-2H3

InChI Key

QUUIHGCXRLOYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=CC(=C2O)[N+](=O)[O-])C

Origin of Product

United States

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